molecular formula C19H19NO3 B13150107 1-(Butylamino)-4-methoxyanthracene-9,10-dione CAS No. 82874-66-6

1-(Butylamino)-4-methoxyanthracene-9,10-dione

Cat. No.: B13150107
CAS No.: 82874-66-6
M. Wt: 309.4 g/mol
InChI Key: VCURDJCRIQMGEU-UHFFFAOYSA-N
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Description

1-(Butylamino)-4-methoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used as dyes and pigments. This particular compound features a butylamino group and a methoxy group attached to the anthracene core, which significantly influences its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butylamino)-4-methoxyanthracene-9,10-dione typically involves the following steps:

    Nitration: The anthracene core undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are reduced to amino groups.

    Alkylation: The amino groups are then alkylated with butyl groups.

    Methoxylation: Finally, a methoxy group is introduced to complete the synthesis.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow alkylation and methoxylation. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(Butylamino)-4-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The butylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthraquinones depending on the substituent introduced.

Scientific Research Applications

1-(Butylamino)-4-methoxyanthracene-9,10-dione has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its anticancer properties due to its ability to intercalate with DNA.

    Industry: Utilized as a dye in textile and paper industries.

Mechanism of Action

The mechanism of action of 1-(Butylamino)-4-methoxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication. This property is particularly useful in anticancer research, where it can induce apoptosis in cancer cells.

Comparison with Similar Compounds

  • 1-(Butylamino)-anthraquinone
  • 1-(Methoxy)-anthraquinone
  • 1-(Amino)-4-methoxyanthracene-9,10-dione

Uniqueness: 1-(Butylamino)-4-methoxyanthracene-9,10-dione is unique due to the presence of both butylamino and methoxy groups, which confer distinct chemical properties and reactivity. Compared to its analogs, this compound exhibits enhanced solubility and stability, making it more suitable for various applications in research and industry.

Properties

CAS No.

82874-66-6

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

1-(butylamino)-4-methoxyanthracene-9,10-dione

InChI

InChI=1S/C19H19NO3/c1-3-4-11-20-14-9-10-15(23-2)17-16(14)18(21)12-7-5-6-8-13(12)19(17)22/h5-10,20H,3-4,11H2,1-2H3

InChI Key

VCURDJCRIQMGEU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C(=C(C=C1)OC)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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